molecular formula C7H9NO B1587522 4-Methoxy-3-methylpyridine CAS No. 96609-78-8

4-Methoxy-3-methylpyridine

Cat. No. B1587522
CAS RN: 96609-78-8
M. Wt: 123.15 g/mol
InChI Key: NCBHMODQBDKRJC-UHFFFAOYSA-N
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Patent
US07084163B2

Procedure details

A mixture of 4 g (28.8 mmol) 3-methyl-4-methoxy pyridine N-oxide (prepared according to the method described in Kohl, Bernhard et al; J. Med. Chem.; 1992; 1049–1057) and 1.1 mg of 5% palladium on charcoal in 50 ml of methanol is hydrogenated at 20 atms at room temperature for 12 hours (2*6 hours). Filtration through celite, and evaporation gave 3,2 g (90%) of a light green oil.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.1 mg
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[N+:4]([O-])[CH:5]=[CH:6][C:7]=1[O:8][CH3:9]>[Pd].CO>[CH3:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[O:8][CH3:9]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
CC=1C=[N+](C=CC1OC)[O-]
Step Two
Name
Quantity
1.1 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
(2*6 hours)
Duration
6 h
FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
through celite, and evaporation

Outcomes

Product
Name
Type
product
Smiles
CC=1C=NC=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.